N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a structurally complex acetamide derivative featuring:
- A 4-fluorobenzyl substituent, enhancing lipophilicity and bioavailability through fluorination.
- A 5-isopropyl-benzofuran-3-yl acetamide group, providing aromatic stacking interactions and steric bulk.
Its structural design aligns with pharmacophores common in kinase inhibitors or GPCR modulators, leveraging fluorinated and heterocyclic motifs for selectivity .
Properties
Molecular Formula |
C24H26FNO4S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H26FNO4S/c1-16(2)18-5-8-23-22(11-18)19(14-30-23)12-24(27)26(21-9-10-31(28,29)15-21)13-17-3-6-20(25)7-4-17/h3-8,11,14,16,21H,9-10,12-13,15H2,1-2H3 |
InChI Key |
GCLMHXLZYBALOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step may involve the oxidation of tetrahydrothiophene followed by coupling with the benzofuran derivative.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran or fluorobenzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring and fluorobenzyl group may play crucial roles in binding to these targets, while the dioxidotetrahydrothiophenyl moiety may influence the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
*Estimated using fragment-based calculations.
Structural Differences and Implications
Fluorobenzyl Position: The target compound’s 4-fluorobenzyl group (vs. Ortho-substitution () may hinder rotation, reducing conformational flexibility .
Benzofuran vs. Phenoxy/Furan: The 5-isopropyl-benzofuran in the target compound offers greater aromatic surface area for hydrophobic interactions compared to the phenoxy group in or the smaller furan in . This could enhance binding affinity in enzyme pockets .
Sulfone Group vs.
Functional Group Impact on Pharmacokinetics
- Metabolic Stability: The sulfone group in the target compound likely reduces oxidative metabolism compared to non-sulfonated analogs (e.g., ) .
- Solubility : The benzofuran’s lipophilicity may limit aqueous solubility, whereas the methoxy group in ’s analog improves solubility via polarity .
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki coupling (benzofuran) and amide bond formation, similar to ’s chromen derivatives .
Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound consists of several key structural components:
- Tetrahydrothiophene : A sulfur-containing five-membered ring that contributes to the compound's unique properties.
- Benzofuran : A bicyclic structure that is known for various biological activities.
- Fluorobenzyl group : Enhances lipophilicity and biological activity.
The biological activity of this compound can be attributed to its interactions with specific biological targets. Preliminary studies suggest that it may inhibit certain enzyme activities and modulate receptor functions.
- Enzyme Inhibition : Molecular docking studies indicate that the compound exhibits strong binding affinities to various enzymes, potentially affecting metabolic pathways.
- Cell Cycle Regulation : In vitro studies have shown that the compound can induce cell cycle arrest in cancer cell lines, particularly in the G1/S phase, suggesting its potential as an anticancer agent.
Case Studies
Several studies have explored the biological effects of similar compounds based on their structural motifs:
- Inhibition of Hepatitis C Virus (HCV) : Compounds with benzofuran structures have demonstrated efficacy against HCV NS5B RNA-dependent RNA polymerase, indicating a potential antiviral mechanism .
- Cytotoxicity Studies : A study involving benzofuran derivatives showed significant cytotoxic effects on HeLa cells, with apoptosis induction observed at higher concentrations .
Table 1: Binding Affinities of Related Compounds
| Compound Name | Binding Affinity (kcal/mol) | Target Enzyme |
|---|---|---|
| Compound A | -16.09 | HCV NS5B |
| Compound B | -15.75 | HCV NS5B |
| N-(1,1-Dioxidotetrahydrothiophen-3-yl)... | TBD | TBD |
Table 2: Cytotoxicity Results in HeLa Cells
| Compound Name | Concentration (µM) | % Cell Viability | Apoptosis Induction (%) |
|---|---|---|---|
| N-(1,1-Dioxidotetrahydrothiophen-3-yl)... | 10 | 72% | 24.71% |
| Control | - | 100% | 1.95% |
Research Findings
Research on compounds similar to this compound reveals promising avenues for therapeutic applications:
- Anticancer Potential : The ability to induce apoptosis and halt cell cycle progression suggests its utility in cancer therapies.
- Antiviral Activity : Similar structural motifs have been shown to inhibit viral replication, indicating potential use in antiviral drug development.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Coupling | EDC·HCl, HOBt, Triethylamine | DCM | 273 K | |
| Purification | NaHCO₃, brine | DCM | RT |
Basic: How can the structural integrity of this compound be validated post-synthesis?
Q. Methodological Approach :
- Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths, dihedral angles (e.g., benzofuran vs. tetrahydrothiophene ring orientation), and hydrogen-bonding networks. For example, similar acetamides show dihedral angles ~60° between aromatic systems, critical for conformational stability .
- Spectroscopic Analysis :
Advanced: How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?
Q. Strategies :
- Controlled Copolymerization Techniques : Adjust monomer ratios (e.g., CMDA:DMDAAC) to enhance regioselectivity, as demonstrated in polycationic dye-fixative syntheses .
- Catalytic Systems : Use APS (ammonium persulfate) as a radical initiator for controlled radical polymerization, reducing side reactions .
- Temperature Gradients : Staged temperature control (e.g., 273 K during coupling, RT during purification) to stabilize intermediates .
Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Q. Methodology :
- LogD/pKa Prediction : Tools like ACD/Labs or MarvinSuite calculate LogD (e.g., ~2.5 at pH 7.4) and pKa (~13.7) to assess membrane permeability .
- Molecular Dynamics (MD) Simulations : Evaluate interactions with biological targets (e.g., benzofuran moiety binding to hydrophobic enzyme pockets). SMILES/InChI strings from databases like PubChem enable precise modeling .
- Docking Studies : Align the compound’s acetamide and fluorobenzyl groups with receptor active sites (e.g., kinase inhibitors) .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Q. Assay Design :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) with positive controls like ciprofloxacin .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using purified enzymes and substrate analogs.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can structure-activity relationship (SAR) studies be conducted for this compound?
Q. Approach :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with 3-fluorobenzyl or vary the propan-2-yl group on benzofuran) .
- Crystallographic Comparison : SC-XRD of analogs to correlate dihedral angles with bioactivity .
- QSAR Modeling : Use topological polar surface area (TPSA) and molar refractivity (e.g., ~67 Ų and ~112 cm³, respectively) to predict ADMET properties .
Advanced: How should researchers address contradictions in spectroscopic data during characterization?
Q. Troubleshooting :
- Signal Splitting in NMR : If unexpected splitting occurs, assess rotational barriers (e.g., restricted amide bond rotation) via variable-temperature NMR .
- X-ray vs. Computational Discrepancies : Reconcile dihedral angles from SC-XRD with DFT-optimized structures using software like Gaussian .
- Impurity Identification : LC-MS/MS to detect byproducts (e.g., unreacted amine or hydrolyzed intermediates) .
Basic: What safety precautions are essential when handling this compound?
Q. Guidelines :
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to volatile solvents (DCM, toluene) .
- Waste Disposal : Segregate halogenated waste (DCM) for incineration .
Advanced: What strategies can mitigate crystallographic disorder in SC-XRD analysis?
Q. Solutions :
- Low-Temperature Data Collection : Reduce thermal motion by cooling crystals to 100 K .
- Twinned Crystal Refinement : Use SHELXL or Olex2 to model disorder in tetrahydrothiophene rings .
- Hydrogen Bond Analysis : Map N—H···O interactions to validate packing stability .
Advanced: How can researchers design derivatives to enhance metabolic stability?
Q. Rational Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
